molecular formula C22H22N2O4S2 B2836184 (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007071-50-2

(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide

Cat. No.: B2836184
CAS No.: 1007071-50-2
M. Wt: 442.55
InChI Key: AGBOXXVTMHIJBB-GHVJWSGMSA-N
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Description

The compound is a benzo[d]thiazole derivative with a prop-2-yn-1-yl group and a methoxy group attached to the benzene ring. It also has a benzylsulfonyl group and a butanamide group. Benzo[d]thiazole derivatives are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has various functional groups attached to it, including a benzylsulfonyl group, a butanamide group, a methoxy group, and a prop-2-yn-1-yl group .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the prop-2-yn-1-yl group might undergo addition reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the prop-2-yn-1-yl group might increase its reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

The compound, while not directly mentioned, relates closely to the family of benzenesulfonamide derivatives explored for their potential in medical applications. Notably, the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown promise. These compounds have been identified for their useful properties as photosensitizers in photodynamic therapy (PDT), especially due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. This suggests a potential for similar compounds in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant and Antitumor Activity

Additionally, research on heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the structure of interest, has revealed significant anticonvulsant activities. Certain synthesized compounds have shown protection against picrotoxin-induced convulsions, highlighting the potential for neurological disorder treatments (Farag et al., 2012). Furthermore, studies on substituted indazole derivatives, including N-[6-indazolyl]arylsulfonamides, have demonstrated notable antiproliferative and apoptotic activities against human tumor cell lines, suggesting applications in cancer therapeutics (Abbassi et al., 2014).

Chemical Sensing and Cellular Viability Indicators

Research into the development of chemical sensors, such as the synthesis of a highly water-soluble disulfonated tetrazolium salt, indicates potential applications of similar compounds in biological assays. These salts act as chromogenic indicators for NADH and cell viability, offering tools for biochemical research and medical diagnostics (Ishiyama et al., 1997).

Antiproliferative Effects in Cancer Therapy

The synthesis of novel thiazolidine-2,4-dione derivatives with substituted aromatic sulfonyl chlorides has shown potent antiproliferative effects against various human carcinoma cell lines. This underscores the therapeutic potential of sulfonyl-containing compounds in oncology (Chandrappa et al., 2008).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Compounds incorporating benzothiazole groups, like the one of interest, have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing potent inhibitory activity. Such compounds offer a promising avenue for the treatment of type 2 diabetes by modulating blood glucose levels (Nitta et al., 2008).

Future Directions

Future research on this compound could involve studying its biological activities, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

4-benzylsulfonyl-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-3-13-24-19-12-11-18(28-2)15-20(19)29-22(24)23-21(25)10-7-14-30(26,27)16-17-8-5-4-6-9-17/h1,4-6,8-9,11-12,15H,7,10,13-14,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBOXXVTMHIJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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